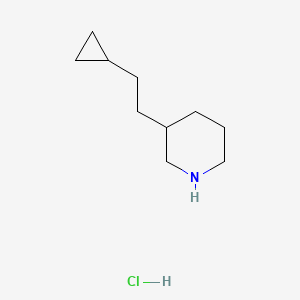
(2E)-3-(1-cyclopentyl-1H-pyrazol-4-yl)prop-2-enoic acid
Vue d'ensemble
Description
(2E)-3-(1-cyclopentyl-1H-pyrazol-4-yl)prop-2-enoic acid, also known as CPPEA, is a compound of pyrazole ring with a prop-2-enoic acid side chain. It is a novel compound with potential applications in both scientific research and drug development. CPPEA is a relatively new compound and its properties are still being investigated.
Applications De Recherche Scientifique
(2E)-3-(1-cyclopentyl-1H-pyrazol-4-yl)prop-2-enoic acid has a wide range of applications in scientific research. It has been used as a tool to study the mechanism of action of drugs and their effects on the body. It has also been used to study the biochemical and physiological effects of drugs on different cell types. (2E)-3-(1-cyclopentyl-1H-pyrazol-4-yl)prop-2-enoic acid has also been used to study the effects of various environmental pollutants on the body. Additionally, (2E)-3-(1-cyclopentyl-1H-pyrazol-4-yl)prop-2-enoic acid has been used in research on the development of new drugs and therapies.
Mécanisme D'action
(2E)-3-(1-cyclopentyl-1H-pyrazol-4-yl)prop-2-enoic acid has been shown to interact with a variety of receptors, including G-protein coupled receptors, ion channels, and enzymes. (2E)-3-(1-cyclopentyl-1H-pyrazol-4-yl)prop-2-enoic acid binds to these receptors and modulates their activity, leading to changes in cellular signaling pathways. This modulation of receptor activity is thought to be responsible for the biochemical and physiological effects of (2E)-3-(1-cyclopentyl-1H-pyrazol-4-yl)prop-2-enoic acid.
Biochemical and Physiological Effects
(2E)-3-(1-cyclopentyl-1H-pyrazol-4-yl)prop-2-enoic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of a number of enzymes, leading to changes in the levels of various metabolites. (2E)-3-(1-cyclopentyl-1H-pyrazol-4-yl)prop-2-enoic acid has also been shown to affect the levels of various hormones and neurotransmitters, leading to changes in behavior and physiological functions. Additionally, (2E)-3-(1-cyclopentyl-1H-pyrazol-4-yl)prop-2-enoic acid has been shown to have anti-inflammatory, antinociceptive, and neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
(2E)-3-(1-cyclopentyl-1H-pyrazol-4-yl)prop-2-enoic acid has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it has a wide range of applications in scientific research. Additionally, (2E)-3-(1-cyclopentyl-1H-pyrazol-4-yl)prop-2-enoic acid is relatively stable and can be stored for long periods of time. However, there are also some limitations to using (2E)-3-(1-cyclopentyl-1H-pyrazol-4-yl)prop-2-enoic acid in laboratory experiments. It is difficult to measure the exact concentration of (2E)-3-(1-cyclopentyl-1H-pyrazol-4-yl)prop-2-enoic acid in a solution, and the effects of (2E)-3-(1-cyclopentyl-1H-pyrazol-4-yl)prop-2-enoic acid on the body can vary depending on the concentration. Additionally, (2E)-3-(1-cyclopentyl-1H-pyrazol-4-yl)prop-2-enoic acid can be toxic at high concentrations, and it can interact with other compounds in the body, leading to unpredictable results.
Orientations Futures
The potential future directions for research on (2E)-3-(1-cyclopentyl-1H-pyrazol-4-yl)prop-2-enoic acid are numerous. (2E)-3-(1-cyclopentyl-1H-pyrazol-4-yl)prop-2-enoic acid could be further studied to better understand its biochemical and physiological effects, and to identify new therapeutic uses for it. Additionally, (2E)-3-(1-cyclopentyl-1H-pyrazol-4-yl)prop-2-enoic acid could be used in combination with other compounds to create new drugs and therapies. Additionally, (2E)-3-(1-cyclopentyl-1H-pyrazol-4-yl)prop-2-enoic acid could be used to study the effects of environmental pollutants on the body, and to develop new methods for detecting and treating environmental pollutants. Finally, (2E)-3-(1-cyclopentyl-1H-pyrazol-4-yl)prop-2-enoic acid could be used to study the mechanism of action of drugs and their effects on the body, and to develop new drugs and therapies.
Propriétés
IUPAC Name |
(E)-3-(1-cyclopentylpyrazol-4-yl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c14-11(15)6-5-9-7-12-13(8-9)10-3-1-2-4-10/h5-8,10H,1-4H2,(H,14,15)/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWBSEPYLMULYNE-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C=C(C=N2)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)N2C=C(C=N2)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(1-cyclopentyl-1H-pyrazol-4-yl)prop-2-enoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




amine](/img/structure/B1485055.png)

![4-[2-(Oxolan-3-yl)ethyl]piperidine hydrochloride](/img/structure/B1485059.png)

![4-[(4-Fluorophenyl)methyl]azepane hydrochloride](/img/structure/B1485062.png)

![6-Methylspiro[3.3]heptane-2-carboxylic acid](/img/structure/B1485064.png)





